N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
Description
N-[5-(4-Fluorobenzyl)-1,3-thiazol-2-yl]-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is a heterocyclic carboxamide derivative featuring a thiazole core substituted with a 4-fluorobenzyl group and a furan-2-carboxamide moiety linked to a 2-(trifluoromethyl)phenyl ring. The fluorine and trifluoromethyl groups enhance metabolic stability and lipophilicity, which are critical for optimizing drug-like properties .
Properties
Molecular Formula |
C22H14F4N2O2S |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H14F4N2O2S/c23-14-7-5-13(6-8-14)11-15-12-27-21(31-15)28-20(29)19-10-9-18(30-19)16-3-1-2-4-17(16)22(24,25)26/h1-10,12H,11H2,(H,27,28,29) |
InChI Key |
JZJDODZUVHYHEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting 4-fluorobenzylamine with α-haloketones under basic conditions to form the thiazole ring.
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 2-bromo-5-(trifluoromethyl)benzaldehyde with ethyl acetoacetate.
Coupling Reaction: The final step involves coupling the thiazole and furan intermediates using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development:
The compound has been explored for its pharmacological properties, particularly as a potential drug candidate. Its structure suggests that it may interact with specific biological targets, such as enzymes or receptors involved in disease processes. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are desirable traits in drug design.
Anticancer Activity:
Research indicates that compounds similar to N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide exhibit significant anticancer activity. For instance, studies on related thiazole derivatives have demonstrated substantial growth inhibition against various cancer cell lines (e.g., SNB-19 and OVCAR-8), suggesting that this compound could be a promising lead in anticancer drug development .
Materials Science
Development of Novel Materials:
The unique combination of functional groups within this compound allows for the exploration of new materials with enhanced electronic or optical properties. Research into the synthesis and characterization of such materials can lead to advancements in organic electronics and photonics.
Photovoltaic Applications:
Compounds with similar structures have been investigated for their potential use in organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy makes them candidates for developing efficient solar cells.
Chemical Research
Reactivity Studies:
Understanding the reactivity of this compound provides insights into its chemical behavior in various environments. This knowledge is crucial for predicting how the compound interacts with other chemicals, which can inform both synthetic strategies and potential applications.
Mechanistic Investigations:
The compound's mechanism of action can be studied to elucidate how it influences biological pathways or chemical reactions. Such studies are essential for optimizing its use in therapeutic contexts or in material applications.
Case Studies
Mechanism of Action
The mechanism of action of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of fluorobenzyl, trifluoromethylphenyl, and furan-carboxamide groups. Key comparisons with similar molecules include:
Key Observations :
- Trifluoromethyl Groups : The 2-(trifluoromethyl)phenyl group in the target compound contrasts with 3-methoxy-4-(trifluoromethyl)phenyl in . The latter’s methoxy group improves antibacterial activity but reduces purity (42%) due to steric challenges .
- Fluorine Positioning : The 4-fluorobenzyl group in the target may offer better metabolic stability than 3-fluoro-4-methylphenyl in ’s Compound 13, which showed moderate antibacterial effects .
Biological Activity
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 432.44 g/mol. The compound features a thiazole ring, a furan moiety, and multiple fluorinated aromatic groups, contributing to its biological activity.
Research indicates that this compound exhibits various mechanisms of action:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play crucial roles in cellular metabolism and signaling pathways. For instance, compounds with similar structures have demonstrated the ability to inhibit stearoyl-CoA desaturase, which is involved in fatty acid metabolism .
- Antimicrobial Activity : The compound has displayed promising antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies reveal that it can effectively inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication .
Antibacterial Activity
The following table summarizes the antibacterial activity of this compound against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.008 µg/mL | |
| Escherichia coli | 0.046 µg/mL | |
| Streptococcus pneumoniae | 0.03 µg/mL |
These values indicate that the compound is significantly more potent than traditional antibiotics like ampicillin and streptomycin.
Case Studies
- Inhibition of Bacterial Topoisomerases : A study demonstrated that derivatives of thiazole compounds showed potent inhibition of bacterial topoisomerases with IC50 values ranging from 0.0033 to 0.046 µg/mL, indicating a strong potential for treating bacterial infections resistant to conventional therapies .
- Toxicity Assessment : In toxicity assays using HepG2 human liver cells, the compound exhibited low toxicity levels, suggesting a favorable safety profile for potential therapeutic use .
- Synergistic Effects : The compound was tested in combination with other antibiotics to evaluate synergistic effects against resistant bacterial strains. Results indicated enhanced efficacy when used alongside certain beta-lactam antibiotics .
Q & A
Q. What are the key steps in synthesizing N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under reflux conditions.
- Furan-carboxamide coupling : Amide bond formation via activation of the carboxylic acid (e.g., using EDCI/HOBt) followed by coupling with the thiazole-amine intermediate.
- Trifluoromethylphenyl introduction : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution for aryl functionalization. Optimization focuses on temperature control (e.g., 60–80°C for coupling reactions), solvent selection (polar aprotic solvents like DMF for solubility), and catalyst use (e.g., palladium catalysts for cross-coupling). Purity is enhanced via recrystallization or column chromatography .
Q. Which spectroscopic and chromatographic methods are critical for structural characterization of this compound?
- NMR spectroscopy : H and C NMR confirm regiochemistry of the thiazole and furan rings, while F NMR validates fluorobenzyl and trifluoromethyl groups.
- Mass spectrometry (HRMS) : Determines molecular ion peaks and fragments to verify the molecular formula (e.g., [M+H] at m/z 490.1).
- HPLC : Monitors reaction progress and purity (>95% by reverse-phase C18 columns with UV detection at 254 nm) .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Enzyme inhibition assays : For kinase or protease targets, using fluorescence-based substrates (e.g., ATPase activity measured via ADP-Glo™).
- Cell viability assays : MTT or resazurin assays in cancer cell lines (e.g., HepG2 or MCF-7) to assess IC values.
- Binding affinity studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify target interactions .
Advanced Research Questions
Q. How can synthetic yields be improved for the trifluoromethylphenyl moiety, and what are common pitfalls?
- Catalyst optimization : Use of Buchwald-Hartwig ligands (e.g., XPhos) enhances palladium-catalyzed aryl coupling efficiency.
- Moisture-sensitive steps : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of trifluoromethyl intermediates.
- Side reactions : Competing dehalogenation or dimerization is mitigated by controlling stoichiometry (1.2:1 aryl halide to boronic acid) and reaction time .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Orthogonal validation : Combine SPR (binding affinity) with cellular thermal shift assays (CETSA) to confirm target engagement.
- Solubility adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to avoid aggregation artifacts in cell-based assays.
- Metabolic stability testing : Liver microsome assays identify rapid degradation that may skew IC values .
Q. How does the fluorobenzyl-thiazole scaffold influence pharmacokinetic properties, and what modifications enhance bioavailability?
- LogP optimization : Introduction of polar groups (e.g., hydroxyl or amine) reduces cLogP from ~4.2 to <3.5, improving aqueous solubility.
- Metabolic shielding : Deuterium incorporation at benzylic positions slows CYP450-mediated oxidation.
- Prodrug strategies : Esterification of the carboxamide enhances intestinal absorption, with in vivo hydrolysis releasing the active compound .
Q. What computational methods predict binding modes of this compound to biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Glide simulates interactions with ATP-binding pockets (e.g., kinase targets).
- MD simulations : GROMACS or AMBER models assess stability of ligand-protein complexes over 100-ns trajectories.
- Free energy calculations : MM-PBSA/GBSA estimates binding affinities (ΔG) for lead optimization .
Q. How do structural analogs with varying substituents (e.g., chloro vs. trifluoromethyl) impact selectivity and toxicity profiles?
- SAR studies : Analog libraries with substitutions at the phenyl ring (e.g., -CF, -Cl, -OCH) are screened against off-target panels (e.g., hERG channel for cardiotoxicity).
- Crystallography : X-ray structures of ligand-target complexes identify steric clashes caused by bulkier groups (e.g., -CF vs. -Cl) .
Q. What stability challenges arise during long-term storage, and how are they addressed?
- Degradation pathways : Hydrolysis of the carboxamide in humid conditions is mitigated by lyophilization and storage under argon.
- Light sensitivity : Amber vials prevent photodegradation of the thiazole ring.
- Accelerated stability testing : 40°C/75% RH for 4 weeks predicts shelf life using HPLC-MS to track degradation products .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Confirmation
| Technique | Parameters | Critical Observations |
|---|---|---|
| H NMR | 400 MHz, DMSO-d | δ 8.21 (s, 1H, thiazole-H) |
| F NMR | 376 MHz, CDCl | δ -62.5 (CF), -113.2 (F-benzyl) |
| HRMS | ESI+, [M+H] calc. 490.1153 | Observed 490.1149 (Δ 0.8 ppm) |
Q. Table 2. Optimization of Suzuki-Miyaura Coupling for Trifluoromethylphenyl Incorporation
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Pd(OAc), XPhos | 78 | 98.5 |
| PdCl, PPh | 45 | 89.2 |
| Solvent: DMF/HO | 62 | 94.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
